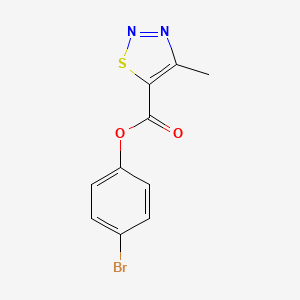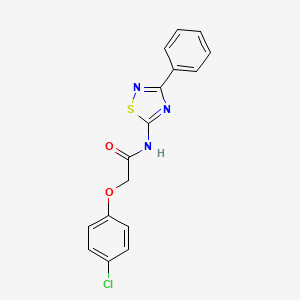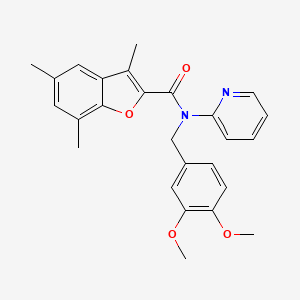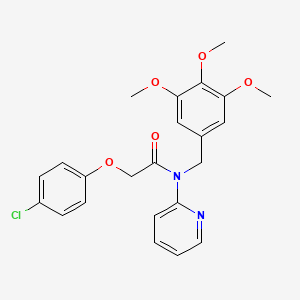
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide under basic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antimicrobial agents, particularly against Gram-positive bacteria. They are also being investigated for their anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms, particularly those involving thiadiazole-containing molecules.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is thought to result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound shares the thiadiazole core but lacks the bromophenyl group, which can significantly alter its biological activity and chemical reactivity.
4-Bromophenyl 1,2,3-thiadiazole: This compound lacks the carboxylate group, which can affect its solubility and interaction with biological targets.
Uniqueness: 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both the bromophenyl and carboxylate groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
(4-bromophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI Key |
YDTZONQKKKAKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11364070.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11364074.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11364079.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11364093.png)
![N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11364095.png)

![4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11364112.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11364116.png)

![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11364127.png)

![5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364146.png)
